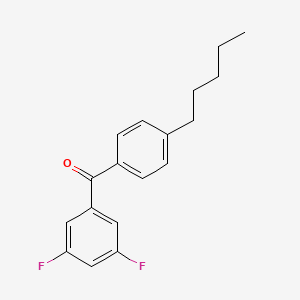

(3,5-Difluorophenyl)(4-pentylphenyl)methanone

Description

(3,5-Difluorophenyl)(4-pentylphenyl)methanone is a diarylketone characterized by a 3,5-difluorophenyl group and a 4-pentylphenyl group linked via a carbonyl moiety. The fluorine atoms on the phenyl ring enhance electron-withdrawing effects, influencing reactivity and stability, while the 4-pentylphenyl substituent contributes hydrophobicity and steric bulk.

Properties

IUPAC Name |

(3,5-difluorophenyl)-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2O/c1-2-3-4-5-13-6-8-14(9-7-13)18(21)15-10-16(19)12-17(20)11-15/h6-12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFLZBJZFWEVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4’-n-pentylbenzophenone typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-difluorobenzoyl chloride and 4-n-pentylphenylboronic acid.

Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of the 3,5-difluorobenzoyl chloride with 4-n-pentylphenylboronic acid in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.

Industrial Production Methods

Industrial production of 3,5-Difluoro-4’-n-pentylbenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, high-purity starting materials, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4’-n-pentylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while reduction reactions produce the corresponding alcohols.

Scientific Research Applications

3,5-Difluoro-4’-n-pentylbenzophenone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4’-n-pentylbenzophenone involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares (3,5-Difluorophenyl)(4-pentylphenyl)methanone with structurally related diarylketones:

Physicochemical Properties

- Thermal Stability : Fluorine atoms improve thermal stability via electron withdrawal, while alkyl chains (e.g., pentyl) may lower melting points due to reduced crystallinity .

- Reactivity : The carbonyl group in all analogs is susceptible to nucleophilic attack, but steric hindrance from bulky substituents (e.g., pentyl) slows reactions like Grignard additions .

Biological Activity

(3,5-Difluorophenyl)(4-pentylphenyl)methanone is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the presence of two distinct aromatic rings: a difluorophenyl group and a pentylphenyl group, which contribute to its unique chemical behavior. The molecular structure can be represented as follows:

- Chemical Formula : CHFO

- Molecular Weight : 252.27 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 15 | 64 |

| Pseudomonas aeruginosa | 20 | 16 |

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. It has shown potential in reducing pro-inflammatory cytokines in cell cultures, suggesting a mechanism that may involve modulation of the NF-kB signaling pathway.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in inflammation and microbial metabolism.

- Receptor Modulation : It may interact with receptors that play roles in pain and inflammatory responses, leading to reduced symptoms in experimental models.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved treating infected wounds in a rat model. The results demonstrated a significant reduction in bacterial load compared to controls treated with standard antibiotics.

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). This suggests potential for therapeutic use in conditions like rheumatoid arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.